4-(2-Chloro-6-fluorophenyl)azetidin-2-one
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Overview
Description
4-(2-Chloro-6-fluorophenyl)azetidin-2-one is a chemical compound with the molecular formula C9H7ClFNO and a molecular weight of 199.61 g/mol . This compound belongs to the class of azetidinones, which are characterized by a four-membered lactam ring. Azetidinones are known for their diverse pharmacological activities and are often used as intermediates in the synthesis of various pharmaceuticals .
Preparation Methods
The synthesis of 4-(2-Chloro-6-fluorophenyl)azetidin-2-one can be achieved through several synthetic routes. One common method involves the reaction of 2-chloro-6-fluoroaniline with chloroacetyl chloride to form an intermediate, which is then cyclized to produce the azetidinone ring . The reaction conditions typically involve the use of a base such as triethylamine and a solvent like dichloromethane. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity .
Chemical Reactions Analysis
4-(2-Chloro-6-fluorophenyl)azetidin-2-one undergoes various chemical reactions, including:
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, bases such as triethylamine, and catalysts like palladium on carbon . Major products formed from these reactions include various substituted azetidinones and their derivatives .
Scientific Research Applications
4-(2-Chloro-6-fluorophenyl)azetidin-2-one has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-(2-Chloro-6-fluorophenyl)azetidin-2-one involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins, leading to its biological effects . For example, it may inhibit bacterial cell wall synthesis, making it effective as an antimicrobial agent . The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
4-(2-Chloro-6-fluorophenyl)azetidin-2-one can be compared with other similar compounds, such as:
Ezetimibe: A well-known azetidinone used as a cholesterol-lowering agent.
Spiro-azetidin-2-one derivatives: These compounds have similar structural features but may exhibit different biological activities.
Azetidine-2,3’-indoline derivatives: These compounds are studied for their anticancer properties and have a different substitution pattern on the azetidinone ring.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties .
Properties
Molecular Formula |
C9H7ClFNO |
---|---|
Molecular Weight |
199.61 g/mol |
IUPAC Name |
4-(2-chloro-6-fluorophenyl)azetidin-2-one |
InChI |
InChI=1S/C9H7ClFNO/c10-5-2-1-3-6(11)9(5)7-4-8(13)12-7/h1-3,7H,4H2,(H,12,13) |
InChI Key |
GOEPCANUTKGSOY-UHFFFAOYSA-N |
Canonical SMILES |
C1C(NC1=O)C2=C(C=CC=C2Cl)F |
Origin of Product |
United States |
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